molecular formula C12H11NO2 B1300091 2,8-Dimethylquinoline-4-carboxylic acid CAS No. 609822-00-6

2,8-Dimethylquinoline-4-carboxylic acid

Cat. No.: B1300091
CAS No.: 609822-00-6
M. Wt: 201.22 g/mol
InChI Key: CAWHKRVQNJNMNW-UHFFFAOYSA-N
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Description

Preparation Methods

Overview of 2,8-Dimethylquinoline-4-carboxylic Acid Synthesis

This compound is a substituted quinoline derivative featuring methyl groups at the 2- and 8-positions and a carboxylic acid group at the 4-position of the quinoline ring. The synthesis typically involves constructing the quinoline core followed by functionalization to introduce the carboxylic acid moiety.

Principal Synthetic Routes

Pfitzinger Reaction and Its Variants

The Pfitzinger reaction is a classical and widely used method for synthesizing quinoline-4-carboxylic acids, including this compound. It involves the condensation of isatins with ketones or aldehydes under basic or acidic conditions, often followed by cyclization and hydrolysis steps.

  • Improved Pfitzinger Reaction : Recent advances include TMSCl-promoted one-step esterification and cyclization of N,N-dimethylenaminones with substituted isatins in alcoholic solvents or water, yielding quinoline-4-carboxylic esters or acids with good functional group tolerance and scalability.

  • Microwave-Assisted Pfitzinger Reaction : Use of p-toluenesulfonic acid as an organocatalyst under microwave irradiation enables a one-pot three-component reaction of aromatic benzaldehydes, substituted anilines, and pyruvic acid to efficiently produce quinoline-4-carboxylic acid derivatives.

  • Industrial Scale Adaptations : Industrial methods favor microwave-assisted and one-pot reactions for efficiency and cost-effectiveness, often employing sodium pyruvate and isatin derivatives as starting materials.

Doebner Hydrogen-Transfer Reaction

The Doebner reaction has been adapted for synthesizing substituted quinolines from anilines bearing electron-withdrawing groups. This method involves a three-component reaction that can be tuned to yield quinoline-4-carboxylic acids with specific substitutions, including methyl groups at desired positions.

Skraup Synthesis (for Quinoline Core)

Though less specific to this compound, the Skraup synthesis remains a foundational method for quinoline core construction. It involves cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. Subsequent substitution and carboxylation steps introduce methyl and carboxylic acid groups.

Multi-Step Synthetic Routes with Cross-Coupling

For derivatives related to this compound, palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) are employed to install aryl substituents, followed by methyl ester hydrolysis to yield the carboxylic acid. This approach allows for late-stage functionalization and diversification.

Detailed Preparation Method from Patent Literature

A patented industrially applicable method outlines a multi-step synthesis starting from isatin and acetone under highly basic aqueous conditions to form 2-toluquinoline-4-carboxylic acid, which is then converted through a series of reactions involving phenyl aldehyde addition, dehydration, oxidation, and decarboxylation to yield quinoline-4-carboxylic acid derivatives.

Key Steps:

Step Reaction Description Conditions Yield/Notes
1 Condensation of isatin with acetone under strong base (NaOH) in water, reflux 5-15 h 25-35 °C stirring, then reflux 99% yield of 2-toluquinoline-4-carboxylic acid
2 Reaction of 2-toluquinoline-4-carboxylic acid with phenyl aldehyde at 95-105 °C for 1-6 h Heating, filtration 85% yield of 2-vinyl-4-quinoline carboxylic acid hydrate
3 Dehydration with diacetyl oxide at 115-125 °C for 2-8 h Heating, filtration Intermediate obtained
4 Oxidation with potassium permanganate and NaOH at 35-45 °C for 2-8 h Mild oxidation Quinoline-2,4-dicarboxylic acid obtained
5 Decarboxylation in m-xylene reflux, cooling, filtration Reflux, cooling Cinchonic acid (quinoline derivative) obtained

This method emphasizes mild conditions, cheap raw materials, and process stability suitable for industrial scale.

Comparative Analysis of Preparation Methods

Method Starting Materials Key Conditions Advantages Limitations
Pfitzinger Reaction (Improved) Isatins, N,N-dimethylenaminones TMSCl, alcohol/water, mild temp One-step esterification/cyclization, scalable, mild Requires specific aminoketones
Microwave-Assisted Three-Component Aromatic benzaldehyde, substituted aniline, pyruvic acid p-Toluenesulfonic acid, microwave Fast, efficient, organocatalyst Requires microwave equipment
Doebner Hydrogen-Transfer Anilines with EWG Multi-component, mild Good for electron-deficient anilines Limited substrate scope
Skraup Synthesis + Cross-Coupling Aniline derivatives, glycerol, oxidants Acidic, oxidative Established quinoline core synthesis Harsh conditions, multi-step
Patent Multi-Step Industrial Isatin, acetone, phenyl aldehyde, oxidants Basic aqueous, reflux, oxidation High yield, industrially feasible Multi-step, longer reaction times

Research Findings and Optimization Parameters

  • Functional Group Tolerance : The improved Pfitzinger reaction tolerates various substituents (e.g., halogens, methyl, methoxy), enabling synthesis of diverse quinoline-4-carboxylic acids.

  • Catalyst and Solvent Effects : Organocatalysts like p-toluenesulfonic acid under microwave irradiation significantly reduce reaction times and improve yields compared to conventional heating.

  • Reaction Time and Temperature : Reflux times vary from 3 to 72 hours depending on the method and substrates; microwave methods reduce this to minutes.

  • Yield and Purity : Industrial methods report yields up to 99% for intermediates and 85% for key vinyl quinoline intermediates, with high purity confirmed by NMR and melting point data.

Summary Table of Key Preparation Methods for this compound

Preparation Method Reaction Type Key Reagents Conditions Yield (%) Notes
Improved Pfitzinger Condensation, cyclization Isatin, N,N-dimethylenaminones, TMSCl Alcohol/water, mild temp 70-90 One-step esterification and cyclization
Microwave-Assisted 3-Component Multi-component condensation Aromatic benzaldehyde, aniline, pyruvic acid, p-TsOH Microwave irradiation 75-95 Fast, organocatalyst
Doebner Reaction Hydrogen-transfer condensation Anilines with EWG Mild heating 60-80 Electron-withdrawing groups required
Patent Multi-Step Industrial Condensation, oxidation, decarboxylation Isatin, acetone, phenyl aldehyde, KMnO4 Reflux, oxidation, filtration 85-99 (intermediates) Industrial scale, mild conditions
Skraup + Cross-Coupling Cyclization, Pd-catalyzed coupling Aniline derivatives, glycerol, Pd catalyst Acidic, reflux, coupling Variable Multi-step, versatile

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different quinoline-based compounds.

    Substitution: Substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve refluxing in appropriate solvents and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key quinoline-4-carboxylic acid derivatives and their properties based on the provided evidence:

Compound Name Substituents Biological Activity (MIC, µg/mL) Cytotoxicity (MTT Assay) Key References
2-Phenyl-quinoline-4-carboxylic acid derivatives 2-phenyl, variable R groups S. aureus: 64 (5a4), E. coli: 128 (5a7) Low (5a4)
2-Chloro-6-methylpyrimidine-4-carboxylic acid 2-Cl, 6-methyl Not reported Not reported
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate 4-Cl, 8-NO₂, ethyl ester Not reported Not reported
1-Pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxylic acid 1-pentyl, 4-thioxo Synthesized; activity not detailed Not reported
2,8-Bis(trifluoromethyl)-4-quinolinecarboxylic acid 2,8-CF₃ Reference standard; activity unspecified Not reported

Antibacterial Activity

  • 2-Phenyl Derivatives : Compounds 5a4 and 5a7 (from ) exhibited potent activity against S. aureus (MIC = 64 µg/mL) and moderate activity against E. coli (MIC = 128 µg/mL). The phenyl group at position 2 likely enhances π-π stacking with bacterial targets, while the carboxylic acid at position 4 improves solubility .
  • However, the electron-donating methyl groups could decrease electrophilicity, possibly reducing target binding affinity.

Substituent Effects on Pharmacokinetics

  • Methyl groups (2,8-dimethyl) may offer a balance between solubility and membrane permeability .
  • Electronic Effects: Electron-withdrawing groups (e.g., Cl, NO₂) in and could stabilize the carboxylic acid moiety, altering ionization and bioavailability .

3. Conclusion While direct data on 2,8-dimethylquinoline-4-carboxylic acid are absent in the provided evidence, comparisons with analogues suggest that its antibacterial activity may depend on a trade-off between steric accessibility (enhanced by methyl groups) and electronic interactions (diminished compared to phenyl or halogenated derivatives). Further studies are needed to validate its efficacy, toxicity, and synthetic feasibility relative to established quinoline derivatives.

Biological Activity

2,8-Dimethylquinoline-4-carboxylic acid (DMQCA) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₂H₁₁NO₂
  • Molecular Weight : 201.22 g/mol
  • CAS Number : 609822-00-6

DMQCA plays a significant role in various biochemical reactions. It is known to interact with cytochrome P450 enzymes, which are essential for the metabolism of a wide range of substances in the body. The compound has also been studied for its potential as an intermediate in synthesizing other biologically active compounds.

Cellular Effects

The compound influences several cellular processes, including:

  • Cell Signaling : DMQCA modulates pathways such as MAPK/ERK, which are critical for cell proliferation and differentiation.
  • Gene Expression : It impacts the transcription of genes involved in various metabolic pathways.
  • Metabolic Activity : At low doses, DMQCA can enhance metabolic activity, while higher doses may lead to cytotoxic effects.

Molecular Mechanisms

The biological activity of DMQCA is mediated through several mechanisms:

  • Enzyme Interaction : DMQCA can inhibit specific kinases involved in signal transduction pathways.
  • Binding Affinity : The compound exhibits binding affinity to various biomolecules, influencing their activity and function.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of DMQCA. For instance, it has shown effectiveness against multidrug-resistant bacterial strains. In a study involving the synthesis of quinoline derivatives, several compounds demonstrated significant antibacterial activity against E. coli and other pathogens .

CompoundInhibition Zone (mm)Bacterial Strain
413.7 ± 0.58E. coli
912.5 ± 0.50S. aureus
1011.3 ± 0.45P. aeruginosa

Anticancer Activity

DMQCA has also been evaluated for its anticancer potential. Studies suggest that it may inhibit cancer cell proliferation by interfering with critical signaling pathways . The compound's ability to bind to tubulin suggests a mechanism similar to that of established anticancer agents.

Case Studies

  • Antitubercular Activity : A study synthesized various derivatives of quinoline-4-carboxylic acid and screened them for antitubercular activity against Mycobacterium tuberculosis. Two derivatives showed promising results with IC50 values below 1 μM, indicating strong inhibitory effects on DNA gyrase, a crucial target for tuberculosis treatment .
  • Antioxidant Properties : Research has indicated that DMQCA exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,8-dimethylquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of quinoline-4-carboxylic acid derivatives typically involves multi-step organic reactions. A common approach includes:

  • Step 1: Condensation of substituted anilines with ketones or aldehydes under acidic conditions to form the quinoline core.
  • Step 2: Introduction of methyl groups at positions 2 and 8 via Friedel-Crafts alkylation or directed ortho-methylation.
  • Step 3: Carboxylation at position 4 using carbon dioxide or a carboxylic acid precursor under reflux with catalysts (e.g., rare earth metals, as used in similar quinoline syntheses) .
  • Optimization: Reaction temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst loading (5–10 mol%) significantly impact yield and purity.

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation: Single-crystal X-ray diffraction (SC-XRD) resolves the quinoline backbone and substituent positions, as demonstrated for analogous compounds like 2-(4-methylphenyl)quinoline-4-carboxylic acid .
  • Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR; ¹H/¹³C) to verify methyl group integration and absence of byproducts.
  • Functional Group Analysis: Infrared spectroscopy (IR) identifies the carboxylic acid C=O stretch (~1700 cm⁻¹) and quinoline C-N vibrations (~1600 cm⁻¹).

Q. How should this compound be stored to ensure stability in laboratory settings?

Methodological Answer:

  • Storage Conditions: Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hygroscopic degradation.
  • Handling: Avoid prolonged exposure to light, heat, or moisture. Use desiccants (e.g., silica gel) in storage cabinets .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl groups at positions 2 and 8) influence the biological activity of quinoline-4-carboxylic acid derivatives?

Methodological Answer: A comparative study of similar compounds reveals:

CompoundSubstituentsBiological ActivityReference
This compound2-CH₃, 8-CH₃Antimicrobial (hypothesized)
2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid7,8-CH₃, 2-OCH₃Enhanced antimicrobial potency
6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid6-Br, 2,4-OCH₃Altered reactivity in cross-coupling

Key Insight: Methyl groups at positions 2 and 8 may sterically hinder interactions with biological targets but enhance lipophilicity, improving membrane permeability .

Q. What reaction mechanisms govern the carboxylation of 2,8-dimethylquinoline derivatives?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS): Carboxylation at position 4 proceeds via EAS, where a CO₂ electrophile attacks the electron-rich quinoline ring.
  • Catalytic Pathways: Rare earth metals (e.g., La³⁺) activate CO₂, stabilizing the transition state and reducing energy barriers .
  • Kinetic Studies: Monitor reaction progress via in-situ IR to track CO₂ consumption rates .

Q. How can researchers resolve contradictions in reported substituent effects on quinoline-4-carboxylic acid reactivity?

Methodological Answer:

  • Case Example: Discrepancies in bromine vs. chlorine substituent effects (e.g., 6-Br vs. 6-Cl derivatives) are addressed by:
    • Computational Modeling: Density Functional Theory (DFT) to compare electronic effects (e.g., Hammett σ values).
    • Experimental Validation: Parallel synthesis of halogenated analogs under identical conditions to isolate steric/electronic contributions .

Q. What strategies optimize crystallographic analysis for quinoline-4-carboxylic acid derivatives?

Methodological Answer:

  • Crystal Growth: Use slow evaporation of polar aprotic solvents (e.g., DMSO/water mixtures) to obtain high-quality single crystals .
  • Data Collection: Employ synchrotron radiation for high-resolution diffraction (≤ 0.8 Å) to resolve methyl group positions and hydrogen-bonding networks .

Properties

IUPAC Name

2,8-dimethylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-7-4-3-5-9-10(12(14)15)6-8(2)13-11(7)9/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWHKRVQNJNMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362886
Record name 2,8-dimethylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609822-00-6
Record name 2,8-dimethylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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